molecular formula C17H32NO2+ B1208317 8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane CAS No. 70642-90-9

8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane

Cat. No.: B1208317
CAS No.: 70642-90-9
M. Wt: 282.4 g/mol
InChI Key: XGGHHHBGPSNXFE-XYPWUTKMSA-N
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Description

8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane is a complex organic compound with a unique bicyclic structure. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a bicyclo[3.2.1]octane core with a quaternary ammonium group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the bicyclic core: This step involves the cyclization of a suitable precursor to form the bicyclo[3.2.1]octane structure.

    Introduction of the quaternary ammonium group: This is achieved through a quaternization reaction, where a tertiary amine is reacted with an alkyl halide.

    Esterification: The final step involves the esterification of the bicyclic core with 2-propylpentanoic acid to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The quaternary ammonium group can undergo nucleophilic substitution reactions with nucleophiles such as halides or hydroxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quaternary ammonium salts.

Scientific Research Applications

8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, including its use as a drug delivery agent and in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The quaternary ammonium group allows the compound to interact with cell membranes, potentially disrupting membrane integrity and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Azabicyclo[3.2.1]octane: A nitrogen-containing heterocycle with similar structural features.

    8,8-Dimethyl-3-[(2-propylpentanoyl)oxy]-8-azoniabicyclo[3.2.1]octane bromide: A bromide salt form of the compound with similar properties.

Uniqueness

This compound is unique due to its specific quaternary ammonium group and ester linkage, which confer distinct chemical and biological properties. Its bicyclic structure also contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

70642-90-9

Molecular Formula

C17H32NO2+

Molecular Weight

282.4 g/mol

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-propylpentanoate

InChI

InChI=1S/C17H32NO2/c1-5-7-13(8-6-2)17(19)20-16-11-14-9-10-15(12-16)18(14,3)4/h13-16H,5-12H2,1-4H3/q+1/t14-,15+,16?

InChI Key

XGGHHHBGPSNXFE-XYPWUTKMSA-N

SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C

Isomeric SMILES

CCCC(CCC)C(=O)OC1C[C@H]2CC[C@@H](C1)[N+]2(C)C

Canonical SMILES

CCCC(CCC)C(=O)OC1CC2CCC(C1)[N+]2(C)C

Synonyms

anisotropine methylbromide
anisotropine methylbromide, (endo)-isomer
octatropine
octotropine methylbromide
Valpin

Origin of Product

United States

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